molecular formula C14H11FN2O3S2 B6233026 3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide CAS No. 878247-16-6

3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide

Cat. No. B6233026
CAS RN: 878247-16-6
M. Wt: 338.4
InChI Key:
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Description

3-Fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide, commonly referred to as FMTBS, is a synthetic compound with a variety of applications in scientific research. It is a thiazole-based sulfonamide derivative, and is widely used as a reagent in organic synthesis. FMTBS has been used in a range of studies, including those aimed at understanding its biochemical and physiological effects, as well as its potential applications in lab experiments.

Scientific Research Applications

FMTBS has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to synthesize other compounds, such as thiazol-2-yl-benzene-1-sulfonyl chloride and 4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine. It has also been used as a ligand in coordination chemistry, as well as a substrate in enzyme assays. In addition, it has been used as a model compound for studying the effects of thiazole-based sulfonamides on biological systems.

Mechanism of Action

The mechanism of action of FMTBS is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, which in turn triggers certain biochemical processes. For example, FMTBS has been shown to bind to certain enzymes, such as cytochrome P450 enzymes, and inhibit their activity. This in turn can lead to changes in the levels of certain hormones and neurotransmitters, as well as other biochemical processes.
Biochemical and Physiological Effects
FMTBS has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which can lead to changes in the levels of certain hormones and neurotransmitters. In addition, it has been shown to have an anti-inflammatory effect, as well as an anticonvulsant effect. It has also been shown to have an effect on the immune system, as well as on the central nervous system.

Advantages and Limitations for Lab Experiments

FMTBS has several advantages for use in lab experiments. For example, it is relatively easy to synthesize and can be purified to a high degree of purity. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to using FMTBS in lab experiments. For example, it has a relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, it can be toxic in high concentrations, so it is important to use it with caution.

Future Directions

There are a number of potential future directions for research on FMTBS. For example, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. In addition, more research is needed to explore its potential applications in lab experiments, as well as its potential therapeutic applications. Finally, further research is needed to explore its potential toxicity, as well as its potential for drug-drug interactions.

Synthesis Methods

FMTBS can be synthesized using a variety of methods. The most common method is to react 4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine with 3-fluoro-benzene-1-sulfonyl chloride in an aqueous solution. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to catalyze the reaction and ensure the product is of a high quality. The resulting product is then purified using column chromatography and recrystallized to obtain a pure sample of FMTBS.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide' involves the synthesis of the thiazole ring, followed by the sulfonamide and benzene rings. The final step involves the introduction of the fluoro group.", "Starting Materials": [ "2-amino-5-methylfuran", "carbon disulfide", "sodium hydroxide", "4-bromo-2-fluorobenzenesulfonyl chloride", "thiourea", "sodium nitrite", "sulfuric acid", "sodium azide", "sodium methoxide", "3-fluoroaniline" ], "Reaction": [ "Synthesis of 2-(5-methylfuran-2-yl)thiazole: React 2-amino-5-methylfuran with carbon disulfide and sodium hydroxide to form 2-amino-5-methylthiazole-4-carbonitrile. Then, react this compound with sulfuric acid and sodium nitrite to form 2-(5-methylfuran-2-yl)thiazole.", "Synthesis of N-(4-(5-methylfuran-2-yl)thiazol-2-yl)thiourea: React 2-(5-methylfuran-2-yl)thiazole with thiourea to form N-(4-(5-methylfuran-2-yl)thiazol-2-yl)thiourea.", "Synthesis of N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzenesulfonamide: React N-(4-(5-methylfuran-2-yl)thiazol-2-yl)thiourea with 4-bromo-2-fluorobenzenesulfonyl chloride to form N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzenesulfonyl chloride. Then, react this compound with sodium azide to form N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzenesulfonamide.", "Synthesis of 3-fluoro-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzenesulfonamide: React N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzenesulfonamide with sodium methoxide and 3-fluoroaniline to form 3-fluoro-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzenesulfonamide." ] }

CAS RN

878247-16-6

Product Name

3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide

Molecular Formula

C14H11FN2O3S2

Molecular Weight

338.4

Purity

95

Origin of Product

United States

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